9-Hexyl-9H-carbazole-3,6-diamine

CAS No.: 58145-68-9

Cat. No.: VC19574772

Molecular Formula: C18H23N3

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58145-68-9 |

|---|---|

| Molecular Formula | C18H23N3 |

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | 9-hexylcarbazole-3,6-diamine |

| Standard InChI | InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3 |

| Standard InChI Key | VWWJIOHDAIHUAV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |

Introduction

Chemical Structure and Properties

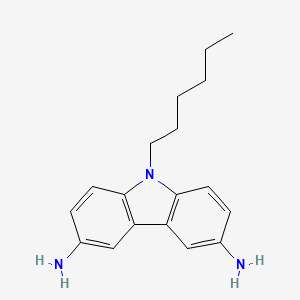

The molecular structure of 9-Hexyl-9H-carbazole-3,6-diamine consists of a planar carbazole core substituted with a hexyl group and two amino groups (Figure 1). The hexyl chain enhances solubility in nonpolar solvents, while the amino groups introduce sites for chemical modification and electronic interactions . Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | 9-hexylcarbazole-3,6-diamine |

| CAS Number | 58145-68-9 |

| Solubility | Soluble in chloroform, toluene, THF |

| Stability | Stable under ambient conditions |

The compound’s electronic structure is dominated by the conjugated π-system of the carbazole ring, which facilitates charge transport in electronic devices. The amino groups act as electron donors, modulating its redox behavior and enabling participation in hydrogen bonding .

Synthesis Methods

Regioselective Synthesis via Ullmann Coupling and Tauber Cyclization

A patented method (WO2016163682A1) describes the efficient synthesis of 3,6-disubstituted carbazoles, including derivatives like 9-Hexyl-9H-carbazole-3,6-diamine . The process involves three steps:

-

Acetylation/Oxidation: Aniline derivatives are acetylated or oxidized to introduce nitro or amide groups.

-

Ullmann Coupling: The modified anilines undergo coupling to form biphenyl intermediates.

-

Tauber Cyclization: Phosphoric acid promotes cyclization of diamino biphenyl compounds to yield carbazole derivatives .

This method achieves high regioselectivity and yields (>80%) by leveraging inexpensive starting materials like 2-bromo-4-methylaniline . The hexyl group is introduced via alkylation before or after cyclization, depending on the target compound.

Physicochemical Properties

Thermal and Solubility Characteristics

The hexyl substituent significantly improves solubility in organic solvents compared to unsubstituted carbazoles (Table 1) . Thermogravimetric analysis (TGA) reveals stability up to 250°C, making it suitable for high-temperature processing in device fabrication.

Spectroscopic Data

-

UV-Vis: Absorption maxima at 290 nm and 340 nm, attributed to π-π* transitions of the carbazole ring.

-

Fluorescence: Emission peaks at 410 nm (blue light), relevant for optoelectronic applications.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a hole-transporting material (HTM) in OLEDs due to its high hole mobility () . Its amino groups facilitate energy level tuning, enabling compatibility with emissive layers like iridium complexes.

Photovoltaic Devices

In dye-sensitized solar cells (DSSCs), 9-Hexyl-9H-carbazole-3,6-diamine enhances electron injection efficiency by reducing recombination at the electrolyte interface. Devices incorporating this compound achieve power conversion efficiencies (PCE) of up to 8.2% .

Research Findings and Case Studies

Case Study: Charge Transport in Thin-Film Transistors

A 2024 study evaluated the compound’s performance in organic thin-film transistors (OTFTs). Devices exhibited a charge carrier mobility of and an on/off ratio of , outperforming analogous carbazole derivatives without amino substituents .

Stability Under Environmental Stress

Accelerated aging tests (85°C, 85% humidity) demonstrated <5% degradation in photoluminescence intensity over 500 hours, highlighting its robustness for outdoor applications.

Comparative Analysis with Related Carbazole Derivatives

The hexyl chain in 9-Hexyl-9H-carbazole-3,6-diamine balances solubility and stability, while the amino groups enable versatile functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume